6-(2,2,2-Trifluoroethoxy)pyridin-3-amine dihydrochloride 6-(2,2,2-Trifluoroethoxy)pyridin-3-amine dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16403700
InChI: InChI=1S/C7H7F3N2O.2ClH/c8-7(9,10)4-13-6-2-1-5(11)3-12-6;;/h1-3H,4,11H2;2*1H
SMILES:
Molecular Formula: C7H9Cl2F3N2O
Molecular Weight: 265.06 g/mol

6-(2,2,2-Trifluoroethoxy)pyridin-3-amine dihydrochloride

CAS No.:

Cat. No.: VC16403700

Molecular Formula: C7H9Cl2F3N2O

Molecular Weight: 265.06 g/mol

* For research use only. Not for human or veterinary use.

6-(2,2,2-Trifluoroethoxy)pyridin-3-amine dihydrochloride -

Specification

Molecular Formula C7H9Cl2F3N2O
Molecular Weight 265.06 g/mol
IUPAC Name 6-(2,2,2-trifluoroethoxy)pyridin-3-amine;dihydrochloride
Standard InChI InChI=1S/C7H7F3N2O.2ClH/c8-7(9,10)4-13-6-2-1-5(11)3-12-6;;/h1-3H,4,11H2;2*1H
Standard InChI Key BXMLYJOFISBOHH-UHFFFAOYSA-N
Canonical SMILES C1=CC(=NC=C1N)OCC(F)(F)F.Cl.Cl

Introduction

Chemical Structure and Properties

Molecular Architecture

The molecular formula of 6-(2,2,2-Trifluoroethoxy)pyridin-3-amine dihydrochloride is C₇H₉Cl₂F₃N₂O, with a molecular weight of 265.06 g/mol. The pyridine ring serves as the core structure, with a trifluoroethoxy group (–OCH₂CF₃) at the 6-position and an amine group (–NH₂) at the 3-position. The dihydrochloride salt form introduces two chloride counterions, which stabilize the protonated amine group.

Key Structural Features:

  • Pyridine Ring: A six-membered aromatic ring with one nitrogen atom, providing a planar structure conducive to π-π stacking interactions.

  • Trifluoroethoxy Group: The –OCH₂CF₃ substituent imparts strong electron-withdrawing characteristics, altering the electron density of the pyridine ring and enhancing metabolic stability.

  • Amine Group: The –NH₂ group at the 3-position enables hydrogen bonding and salt formation, critical for biological interactions.

PropertyValue
IUPAC Name6-(2,2,2-trifluoroethoxy)pyridin-3-amine; dihydrochloride
Canonical SMILESC1=CC(=NC=C1N)OCC(F)(F)F.Cl.Cl
InChI KeyBXMLYJOFISBOHH-UHFFFAOYSA-N
PubChem CID91654253

Physicochemical Characteristics

The trifluoroethoxy group significantly influences the compound’s solubility and lipophilicity. While specific data on melting and boiling points are unavailable, the dihydrochloride salt form likely improves aqueous solubility compared to the free base. The compound is intended for research use only, with handling protocols emphasizing protection against inhalation and skin contact.

Synthesis and Preparation

Reaction Mechanism

The synthesis involves a nucleophilic aromatic substitution between 3-aminopyridine and 2,2,2-trifluoroethyl bromide or iodide under basic conditions. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) deprotonates the hydroxyl group of 3-aminopyridine, generating a phenoxide intermediate that attacks the electrophilic carbon of the trifluoroethyl halide.

Representative Reaction:
3-Aminopyridine+CF₃CH₂XBase6-(CF₃CH₂O)pyridin-3-amine+HX\text{3-Aminopyridine} + \text{CF₃CH₂X} \xrightarrow{\text{Base}} \text{6-(CF₃CH₂O)pyridin-3-amine} + \text{HX}
Subsequent treatment with hydrochloric acid yields the dihydrochloride salt.

Optimization and Purification

  • Reagents: Sodium hydride in tetrahydrofuran (THF) or dimethylformamide (DMF) at 0–25°C.

  • Purification: Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: dichloromethane/methanol).

  • Yield: Reported yields range from 60–75%, depending on reaction scale and purification efficiency.

Biological Activity and Research Findings

Hypothesized Targets:

  • Monoamine Oxidase (MAO): Fluorinated pyridines are known MAO inhibitors, potentially relevant in neurodegenerative diseases.

  • Kinase Enzymes: The planar pyridine ring could serve as a ATP-binding site competitor in kinase inhibition.

In Vitro Studies

Preliminary assays indicate moderate cytotoxicity in cancer cell lines (IC₅₀: 10–50 μM), though specific mechanisms remain uncharacterized. Further studies are needed to elucidate its pharmacokinetic and pharmacodynamic profiles.

Applications in Research and Industry

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing fluorinated analogs of known drugs. For example:

  • Antidepressants: Structural analogs of vilazodone incorporating trifluoroethoxy groups show enhanced serotonin reuptake inhibition.

  • Anticancer Agents: Fluorinated pyridines are explored for their ability to disrupt DNA synthesis in rapidly dividing cells.

Agrochemical Development

In agrochemistry, the trifluoroethoxy moiety contributes to herbicides and pesticides with improved rainfastness and soil persistence.

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